![molecular formula C19H20Cl2N2O3 B244935 3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244935.png)
3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as JNJ-26854165, is a novel small molecule inhibitor of the histone deacetylase (HDAC) enzyme. It was first synthesized by Janssen Research and Development in 2008 and has since been studied extensively for its potential in cancer therapy.
Mecanismo De Acción
3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide inhibits the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to alterations in chromatin structure and gene expression, ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to induce changes in gene expression, leading to alterations in cellular processes such as cell cycle progression, apoptosis, and DNA repair. It has also been shown to inhibit angiogenesis, which is the growth of new blood vessels that support tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is its specificity for HDAC enzymes, which reduces the potential for off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on 3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide could focus on its potential in combination therapy with other anticancer agents. It could also be studied for its potential in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further optimization of its chemical structure could improve its solubility and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves several steps starting from 3,4-dichlorobenzoyl chloride and 3-methoxy-4-aminophenylpentanamide. The reaction proceeds through a series of intermediates, including 3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, which is then purified to obtain the final product.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential in cancer therapy. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
Fórmula molecular |
C19H20Cl2N2O3 |
---|---|
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-3-4-5-18(24)23-16-9-7-13(11-17(16)26-2)22-19(25)12-6-8-14(20)15(21)10-12/h6-11H,3-5H2,1-2H3,(H,22,25)(H,23,24) |
Clave InChI |
GPYVRPWXEYZBCY-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
SMILES canónico |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.